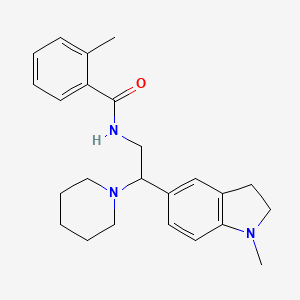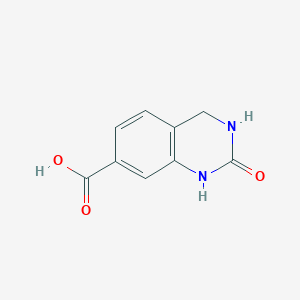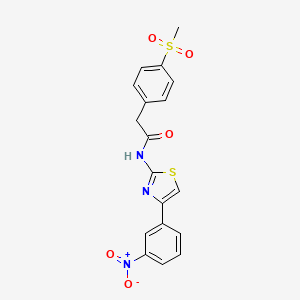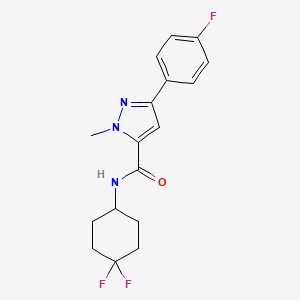![molecular formula C18H22N2O4 B2772451 3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-44-9](/img/structure/B2772451.png)
3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a 2-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a cyclopropanecarbonyl group, which is a three-membered ring with a carbonyl (C=O) substituent .
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its structure and the functional groups it contains. For example, the presence of a pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .科学的研究の応用
Monoamine Oxidase Inhibitors
Research has focused on the synthesis and evaluation of oxazolidinone derivatives as inhibitors of monoamine oxidase (MAO), an enzyme relevant to neurological disorders. One study synthesized 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, showing inhibitory activity against the A isoform of the enzyme, indicating potential for antidepressant agents (Mai et al., 2002).
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared to expand the spectrum of activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This work illustrates the broadening applications of oxazolidinones beyond their traditional scope (Genin et al., 2000).
Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of oxazolidinone derivatives. For example, reactions of 3-methoxy-4-azahomoadamantane with AlCl3 led to various heterocycles including oxazolidinones, demonstrating the versatility of these compounds in chemical synthesis (Sasaki et al., 1984). Another study reported on the crystal structure of a related compound, providing insights into its molecular configuration (Kamala et al., 2008).
Catalytic Activity
Oxazolidinones have also been investigated for their catalytic activity. A study on the catalytic oxidation of benzyl alcohols by Cu(II) complexes of a 1,3-oxazolidine-based ligand highlights the potential of oxazolidinones in catalysis, demonstrating their utility in organic synthesis (Bikas et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
3-[1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-15-5-3-2-4-14(15)18(7-8-18)16(21)19-9-6-13(12-19)20-10-11-24-17(20)22/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFQEWRBOOOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(C3)N4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)
![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)


![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)


![4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide](/img/structure/B2772390.png)
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)
